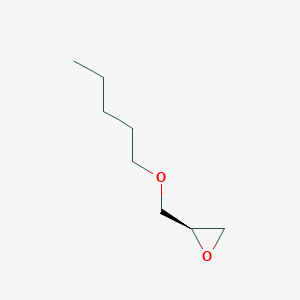

(R)-(+)-Glycidyl pentyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(pentoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-9-6-8-7-10-8/h8H,2-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCASZIDTNHBIW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of R + Glycidyl Pentyl Ether As a Chiral Building Block

The primary significance of (R)-(+)-Glycidyl pentyl ether lies in its function as a chiral building block in advanced organic synthesis. Chiral building blocks are enantiomerically pure molecules that are incorporated into a larger molecule during synthesis, thereby transferring their chirality to the final product. This strategy is fundamental to asymmetric synthesis, which aims to produce a single enantiomer of a desired compound.

The pharmaceutical industry, in particular, has a growing demand for such chiral intermediates. cjps.orgscispace.com The therapeutic efficacy of many drugs is highly dependent on their stereochemistry, with one enantiomer often being responsible for the desired pharmacological activity while the other may be inactive or even cause adverse effects. jocpr.com For instance, in the case of beta-blockers like propranolol, the (S)-enantiomer possesses significantly higher activity than its (R)-counterpart. jocpr.comnih.gov Chiral glycidyl (B131873) ethers are crucial intermediates in the synthesis of these and other enantiomerically pure pharmaceuticals. rsc.org

The synthesis of complex chiral molecules often relies on the availability of versatile and reliable chiral synthons. researchgate.net this compound, with its defined stereocenter and reactive epoxide functionality, serves as a valuable precursor for creating more complex chiral structures. nbinno.com

An Overview of Glycidyl Ether Functionality and Research Trajectories

Established Methodologies for Glycidyl Ether Synthesis

Traditional methods for synthesizing glycidyl ethers have been well-documented, primarily relying on the reaction between an alcohol and an epihalohydrin under basic conditions.

The most common route to glycidyl ethers is the Williamson ether synthesis, adapted for an alcohol and an epihalohydrin, typically epichlorohydrin (B41342). This reaction is catalyzed by a base. The process involves two main steps: the initial coupling of the alcohol to the epihalohydrin to form a halohydrin ether intermediate, followed by dehydrohalogenation with a base to form the final glycidyl ether. google.comgoogle.com

The general mechanism proceeds as follows:

Deprotonation: A base is used to deprotonate the alcohol (in this case, pentyl alcohol), forming a more nucleophilic alkoxide ion. chalmers.se

Nucleophilic Attack: The resulting alkoxide attacks the least substituted carbon of the epoxide ring of epichlorohydrin in a concerted SN2 reaction. chalmers.se This ring-opening step results in the formation of a halohydrin ether intermediate.

Ring Closure: In the presence of a stoichiometric amount of a strong base, the intermediate undergoes an intramolecular SN2 reaction. The newly formed alkoxide from the halohydrin displaces the halide ion, leading to the closure of a new epoxide ring and the formation of the glycidyl ether. google.com

This method is widely applicable but can require careful control of reaction conditions to minimize side reactions, such as the formation of dichlorohydrin or glycerol (B35011) derivatives. researchgate.net

A variety of catalysts have been employed to facilitate the synthesis of glycidyl ethers. In industrial processes, Lewis acids are often used to catalyze the initial reaction between the alcohol and epichlorohydrin. google.com Commonly used Lewis acid catalysts include tin(IV) chloride (SnCl4), aluminum chloride (AlCl3), antimony pentachloride (SbCl5), and ferric chloride (FeCl3). google.comchalmers.se These catalysts activate the epoxide ring of the epichlorohydrin, making it more susceptible to nucleophilic attack by the alcohol.

Following the formation of the halohydrin ether, a strong base is required for the dehydrohalogenation step. Alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are frequently used for this purpose. google.comiagi.or.id The choice of catalyst and base can significantly impact the reaction's selectivity and the purity of the final product. For instance, some processes have utilized divalent tin halides, which have been shown to improve selectivity and yield glycidyl ethers with lower chlorine content compared to catalysts like boron trifluoride or tin tetrachloride. google.com

Innovations in Green Chemistry Approaches for Glycidyl Ether Production

In response to growing environmental concerns, significant efforts have been made to develop more sustainable and efficient methods for glycidyl ether synthesis. researchgate.net These "green chemistry" approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. rsc.org

A major advancement in green synthesis is the use of solvent-free reaction systems coupled with phase transfer catalysis (PTC). chalmers.se This technique is particularly effective for reactions involving reactants with different solubilities, such as an alcohol and an aqueous base. iagi.or.id In this system, a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the migration of the alkoxide ion from the solid or aqueous phase into the organic phase (the liquid fatty alcohol itself) where it can react with epichlorohydrin. chalmers.seiagi.or.idmdpi.com

The key advantages of this solvent-free PTC method include:

Elimination of Organic Solvents: The reaction proceeds without the need for hazardous and volatile organic solvents, reducing environmental impact and simplifying the process. chalmers.seresearchgate.net

Simplified Purification: By-products such as sodium chloride and excess sodium hydroxide are solids and can be easily removed by simple filtration. researchgate.net

Increased Yields: This method has been shown to produce high yields of glycidyl ethers, with reports of over 90% for some long-chain alcohols. researchgate.net

Economic Efficiency: It can be more cost-effective due to the reusability of the catalyst and the reduction in waste treatment costs. iagi.or.id

The mechanism involves the phase transfer catalyst forming an ion pair with the deprotonated alcohol, which is then transferred to the organic bulk phase for the reaction to occur. chalmers.sephasetransfercatalysis.com

To maximize the efficiency of glycidyl ether synthesis, various reaction parameters are often optimized. These parameters include reaction temperature, time, reactant molar ratios, and catalyst concentration. chalmers.sersc.org Studies have systematically investigated these factors to achieve the highest possible conversion and selectivity. For example, in the glycidyl etherification of bark extractives, a response surface methodology determined that the maximum conversion was achieved after 4.5 hours at a temperature of 80°C with a sodium hydroxide to hydroxyl group ratio of 3.4. researchgate.netacs.org

Another study focusing on the solvent-free synthesis of decyl and tetradecyl glycidyl ethers explored different bases, temperatures, reaction times, and concentrations, achieving yields above 75%. chalmers.se The optimization of these parameters is crucial for developing industrially viable and sustainable processes.

| Parameter | Studied Range/Value | Effect on Reaction | Source |

|---|---|---|---|

| Temperature | 40 - 80 °C | Higher temperatures generally increase reaction rate, but can also lead to side reactions. Optimal temperature balances rate and selectivity. | researchgate.netacs.org |

| Reaction Time | Up to 4.5 hours | Longer times lead to higher conversion until the reaction reaches completion. | researchgate.netacs.org |

| Base/Alcohol Ratio (NaOH/OHV) | 3.4 | Crucial for deprotonation and subsequent ring-closure. An optimal ratio maximizes yield while minimizing base-induced side reactions. | researchgate.netacs.org |

| Catalyst Concentration | Varied | Affects the rate of the phase transfer; an optimal concentration is needed to maximize efficiency without unnecessary cost. | chalmers.se |

Enantioselective Synthesis and Kinetic Resolution of Chiral Glycidyl Ethers

The preparation of enantiomerically pure this compound requires stereoselective synthetic methods. While direct asymmetric synthesis is an option, a common and effective strategy is the kinetic resolution of a racemic mixture of glycidyl ethers. researchgate.netnih.govmdpi.comrsc.org Kinetic resolution involves the preferential reaction of one enantiomer over the other in the presence of a chiral catalyst or enzyme, allowing for the separation of the unreacted, enantiopure substrate.

One of the most promising approaches is the use of enzymes, particularly epoxide hydrolases (EHs). nih.gov These enzymes catalyze the enantioselective hydrolysis of one enantiomer of the racemic epoxide to a diol, leaving the other enantiomer unreacted and in high enantiomeric excess. For instance, a novel epoxide hydrolase from Tsukamurella paurometabola has been used for the kinetic resolution of racemic phenyl glycidyl ether. This biocatalytic process yielded (R)-phenyl glycidyl ether with an enantiomeric excess of over 99% and a 45% yield within one hour. nih.gov Similarly, the fungus Talaromyces flavus has been used to resolve racemic benzyl (B1604629) glycidyl ether to afford the (R)-enantiomer. nih.gov

Another powerful method is the hydrolytic kinetic resolution (HKR) using chiral metal-salen complexes as catalysts. clockss.org This technique has been effectively applied to various terminal epoxides. In a typical HKR, the reaction is highly enantioselective and can be performed under simple reaction conditions. For example, using a chiral (R,R)-salen-Co(III) catalyst, racemic phenyl glycidyl ether can be resolved to yield (S)-phenyl glycidyl ether and (R)-1-phenylglycerol, both with high enantiomeric purity. clockss.org While this specific catalyst yields the (S)-ether, using the corresponding (S,S)-catalyst would analogously produce the desired (R)-glycidyl ether.

| Method | Chiral Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Source |

|---|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Epoxide Hydrolase (from T. paurometabola) | Racemic Phenyl Glycidyl Ether | (R)-Phenyl Glycidyl Ether | >99% | 45% | nih.gov |

| Hydrolytic Kinetic Resolution (HKR) | Chiral Salen-Co(III) Complex | Racemic Phenyl Glycidyl Ether | (S)-Phenyl Glycidyl Ether | 91% | 44% | clockss.org |

| Enzymatic Kinetic Resolution | Epoxide Hydrolase (from T. flavus) | Racemic Benzyl Glycidyl Ether | (R)-Benzyl Glycidyl Ether | 96% | N/A | nih.gov |

These enantioselective strategies are crucial for accessing optically pure materials like this compound for specialized applications.

Biocatalytic Approaches Employing Epoxide Hydrolases

Biocatalysis has emerged as a powerful tool for the synthesis of chiral epoxides through the kinetic resolution of racemic mixtures. Epoxide hydrolases (EHs) are enzymes that catalyze the enantioselective hydrolysis of an epoxide to its corresponding vicinal diol. nih.gov In the context of a racemic glycidyl ether, an EH can preferentially hydrolyze one enantiomer (typically the (S)-enantiomer), leaving the desired, unreacted (R)-enantiomer in high enantiomeric excess. nih.govnih.gov This process, known as hydrolytic kinetic resolution (HKR), is advantageous as it operates under mild conditions and often displays high enantioselectivity. researchgate.net

The theoretical maximum yield for the resolved epoxide in a kinetic resolution is 50%. The efficiency of this process is often described by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values are crucial for achieving both high enantiomeric excess (ee) of the product and a reasonable yield. nih.gov

While specific data for glycidyl pentyl ether is not extensively published, research on structurally similar aryl glycidyl ethers, such as phenyl glycidyl ether (PGE), demonstrates the viability of this approach. Various microorganisms have been identified as sources of highly enantioselective EHs for resolving racemic glycidyl ethers. For instance, an EH from Maritimibacter alkaliphilus preferentially hydrolyzes (S)-GPE, yielding (R)-GPE with an enantiopurity of over 99.9% ee and a 38.4% yield. nih.gov Similarly, a novel EH from Tsukamurella paurometabola has been used to resolve racemic PGE, affording (R)-PGE with an enantiomeric excess of more than 99% and a 45% yield within one hour. nih.gov Protein engineering and site-directed mutagenesis are also employed to enhance the activity and enantioselectivity of EHs for specific substrates. nih.govpnas.org

| Enzyme Source | Substrate | (R)-Epoxide ee (%) | Yield (%) | E-Value |

|---|---|---|---|---|

| Maritimibacter alkaliphilus KCCM 42376 | Glycidyl phenyl ether (GPE) | >99.9 | 38.4 | 38.4 |

| Tsukamurella paurometabola | Phenyl glycidyl ether (PGE) | >99 | 45 | 65 |

| Streptomyces griseus NBRC 13350 | Glycidyl phenyl ether (GPE) | >99.9 | 38.4 | 38.4 |

Asymmetric Catalysis for Stereoselective Epoxide Ring Formation

Asymmetric catalysis offers a direct route to enantiopure epoxides by converting achiral starting materials into chiral products using a chiral catalyst. taylorfrancis.com For the synthesis of this compound, this strategy typically involves the enantioselective epoxidation of an allylic precursor.

A prominent example is the Sharpless-Katsuki asymmetric epoxidation, which is highly effective for allylic alcohols. taylorfrancis.comwikipedia.org In this approach, allyl alcohol can be epoxidized to form glycidol (B123203). The stereochemical outcome is controlled by the chirality of the diethyl tartrate (DET) ligand used in the titanium-isopropoxide catalytic system. The use of (+)-DET directs the epoxidation to yield (R)-glycidol with high enantiomeric excess (>98% ee). nih.govstewarthendrickson.com This chiral intermediate can then be readily converted to the target this compound via etherification.

Another powerful method is the Jacobsen-Katsuki epoxidation, which is particularly suited for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex. wikipedia.orgorganic-chemistry.org This reaction could potentially be applied to the direct epoxidation of allyl pentyl ether to form this compound, providing a more direct route that avoids the isolation of the glycidol intermediate. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. wikipedia.org

| Method | Typical Substrate | Catalyst System | Key Feature | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| Sharpless-Katsuki Epoxidation | Allylic Alcohols | Ti(OiPr)4 / Diethyl Tartrate (DET) | Stereochemistry is predictable based on the DET enantiomer used. nih.govstewarthendrickson.com | >95% |

| Jacobsen-Katsuki Epoxidation | Unfunctionalized cis-Alkenes | Chiral Mn(III)-Salen Complex | Effective for alkenes lacking directing groups. wikipedia.org | >90% for optimal substrates |

Stereochemical Control in Glycidyl Ether Precursors

An alternative and widely used strategy involves securing the desired stereochemistry in a precursor molecule, which is then converted to the final product. For this compound, the most crucial chiral precursor is (R)-glycidol. synthesiswithcatalysts.com The synthesis of this key building block can be achieved from the "chiral pool," which consists of abundant, enantiopure natural products like sugars or amino acids. wikipedia.org By leveraging the inherent chirality of these starting materials, a defined stereocenter can be carried through a synthetic sequence to produce (R)-glycidol.

Once enantiopure (R)-glycidol is obtained, it can be converted to this compound through a variety of standard etherification reactions, such as the Williamson ether synthesis. This typically involves deprotonating the alcohol of (R)-glycidol with a base to form an alkoxide, which then displaces a leaving group from a pentyl derivative (e.g., pentyl bromide).

A more refined method involves activating the hydroxyl group of (R)-glycidol by converting it into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This activated precursor, (R)-glycidyl tosylate, can then react with pentanol (B124592) or its corresponding alkoxide to form the desired ether linkage with retention of the epoxide's stereochemistry. A patented process describes the reaction of an optically active glycidyl sulfonate with an alcohol in the presence of a fluoride (B91410) salt, which facilitates the reaction and yields the optically active glycidyl ether with high optical purity. google.com This approach ensures that the high enantiopurity of the glycidol precursor is effectively transferred to the final product.

| Chiral Precursor | Reagent | Reaction Type | Key Advantage |

|---|---|---|---|

| (R)-Glycidol | Pentyl bromide / Base | Williamson Ether Synthesis | Utilizes a readily available chiral building block. |

| (R)-Glycidyl p-toluenesulfonate | Pentanol / Fluoride Salt | Nucleophilic Substitution | High retention of optical purity and good yields. google.com |

Mechanistic Studies of Chemical Transformations Involving Glycidyl Ethers

Nucleophilic Ring-Opening Pathways of the Oxirane Moiety

The high ring strain of the three-membered oxirane ring in glycidyl (B131873) ethers makes it susceptible to nucleophilic attack, initiating ring-opening reactions. chemistrysteps.com This reactivity is the foundation for both curing processes in epoxy resins and the synthesis of functional polymers. The mechanism—whether SN1 or SN2-like—and the regioselectivity of the attack are highly dependent on the nature of the nucleophile and the reaction conditions (acidic or basic catalysis). chemistrysteps.comaakash.ac.in

Reaction Kinetics and Mechanisms with Hydroxyl-Functionalized Species

The reaction of glycidyl ethers with hydroxyl-functionalized species, such as alcohols and phenols, is a fundamental process in polymer chemistry.

Non-Catalyzed Reactions : In the absence of a catalyst, the reaction between an alcohol and a glycidyl ether is generally sluggish, requiring high temperatures (often 200°C or more) to proceed at a practical rate. acs.orgdatapdf.com

Base-Catalyzed Reactions : The presence of a base, such as potassium hydroxide (B78521), significantly accelerates the reaction, allowing it to occur at lower temperatures (e.g., 100°C). acs.orgdatapdf.com The mechanism involves the formation of an alkoxide or phenoxide ion, which is a much stronger nucleophile than the corresponding neutral alcohol or phenol (B47542). This ion then attacks one of the carbon atoms of the epoxide ring. researchgate.net The base-catalyzed reaction of a glycidyl ether with a secondary alcohol almost exclusively yields a new secondary alcohol, indicating high regioselectivity. datapdf.com

Acid-Catalyzed Reactions : Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by a weak nucleophile like an alcohol. aakash.ac.invanderbilt.edu This pathway can lead to a mixture of isomeric products, with the nucleophile attacking the more substituted carbon atom of the epoxide. aakash.ac.inresearchgate.net

Studies using model compounds like phenyl glycidyl ether have established a general reactivity order for non-catalyzed reactions with hydroxyl groups: phenol > primary alcohol > secondary alcohol > tertiary alcohol. datapdf.com The hydroxyl groups formed during the reaction can subsequently react with other epoxide groups, leading to oligomerization. acs.org

Interactions with Amine and Sulfhydryl Nucleophiles

Amines are highly effective nucleophiles for ring-opening glycidyl ethers, a reaction central to the curing of many epoxy resins. semanticscholar.org

Reaction with Amines : The reaction involves the nucleophilic attack of the amine's lone pair of electrons on a carbon atom of the oxirane ring. semanticscholar.org Primary amines can react twice, first forming a secondary amine and then a tertiary amine, which is a critical step in forming cross-linked networks. mdpi.com The reaction is significantly accelerated by the presence of hydroxyl groups, which can act as catalysts by hydrogen bonding with the epoxide oxygen, facilitating the ring-opening. semanticscholar.org The inherent reactivity is high for aliphatic amines but lower for less nucleophilic aromatic amines. semanticscholar.org Tertiary amines can also be used to accelerate the curing process. kpi.ua

Reaction with Sulfhydryl Nucleophiles : Thiols (containing sulfhydryl groups) are also potent nucleophiles that readily open the epoxide ring under basic conditions via the formation of a thiolate anion. This thiol-epoxy "click" reaction is known for its high efficiency and is a key method in post-polymerization modification of polymers like poly(glycidyl methacrylate). rsc.org

The general mechanism for these nucleophilic additions is an SN2-type displacement on one of the epoxide carbons. chemistrysteps.comrsc.org

Oligomerization and Network Formation via Controlled Ring-Opening

The reaction of glycidyl ethers with nucleophiles often generates new functional groups, such as hydroxyls, which can then react with additional epoxide rings. This sequential addition leads to the formation of oligomers and, in the case of multifunctional reactants, cross-linked polymer networks. acs.org

For instance, in the reaction between phenyl glycidyl ether and aliphatic alcohols catalyzed by benzyl (B1604629) dimethylamine, up to four different oligomers have been identified at temperatures above 100°C. kpi.ua The structure and chain length of these oligomers are temperature-dependent; as temperature increases from 100°C to 180°C, the oligomer chain length tends to decrease, while the formation of branched products increases. kpi.ua

Metal-free ring-opening oligomerization of glycidyl phenyl ether can be initiated by systems like n-Bu₄NF in the presence of polyhydric alcohols, leading to the synthesis of branched oligomers with relatively controlled molecular weights. semanticscholar.orgresearchgate.net This control over oligomerization is essential for tailoring the final properties of the material, such as viscosity and network density.

Polymerization Kinetics and Controlled Architectures from Glycidyl Ethers

Glycidyl ethers are versatile monomers for ring-opening polymerization (ROP), which can proceed via cationic or anionic mechanisms to produce polyethers with controlled architectures. acs.org

Cationic Ring-Opening Polymerization (CROP) Dynamics

CROP of glycidyl ethers is typically initiated by strong Brønsted or Lewis acids. researchgate.net The polymerization of monomers like ethyl glycidyl ether and allyl glycidyl ether using BF₃OEt₂ as a catalyst has been studied, revealing the occurrence of chain transfer to the monomer. tandfonline.comtandfonline.com This chain transfer process can limit the molecular weight of the resulting polymer. tandfonline.com

The kinetics of CROP can be complex. For instance, the photoactivated CROP of some alkyl glycidyl ethers displays a notable induction period, which is attributed to the formation of stable secondary oxonium ions that require thermal energy to propagate the polymerization. researchgate.net The intensity of chain transfer reactions is also influenced by the reaction solvent; increasing the dielectric constant of the solvent can decrease the intensity of these transfer reactions and lead to higher monomer conversion. tandfonline.com

Anionic Ring-Opening Polymerization (AROP) for Controlled Molecular Weights

Anionic ring-opening polymerization (AROP) is a powerful method for synthesizing well-defined poly(glycidyl ether)s with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). rsc.orgresearchgate.net This control stems from the living nature of the polymerization process. rsc.org

The kinetics of AROP for various glycidyl ethers, initiated by systems like benzyl alcohol/tBuP₄, follow first-order kinetics with respect to the monomer. rsc.orgrsc.org The reactivity of the monomer is significantly influenced by the nature of its side chain. A study of six common epoxide monomers established the following reactivity scale: kp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE ≈ kp,PO > kp,BO. rsc.org This indicates that glycidyl ethers with heteroatom-containing side chains, like benzyl glycidyl ether, are generally more reactive. rsc.org

| Monomer | Abbreviation | kp,app (x 10⁻² L mol⁻¹ min⁻¹) |

|---|---|---|

| Benzyl glycidyl ether | BnGE | 41.2 |

| Allyl glycidyl ether | AGE | 32.8 |

| Ethoxyethyl glycidyl ether | EEGE | 22.3 |

| tert-butyl glycidyl ether | tBuGE | 5.43 |

| 1,2-epoxypropane (Propylene oxide) | PO | 4.75 |

| 1,2-epoxybutane (Butylene oxide) | BO | 4.51 |

The controlled nature of AROP allows for the synthesis of various polymer architectures, including diblock and statistical copolymers, with predictable molecular weights and low dispersities (Đ typically between 1.04 and 1.11). acs.org For example, the AROP of farnesyl glycidyl ether has been used to create biobased amphiphilic polyethers with molecular weights in the range of 5,040–11,170 g·mol⁻¹. acs.org Similarly, selective polymerization of other functional glycidyl ethers, such as glycidyl methacrylate (B99206) and glycidyl butyrates, can yield well-defined polymers with controlled molar masses and stereoregularity. acs.orgrsc.org

Copolymerization Behavior and Microstructure Elucidation

The copolymerization of glycidyl ethers, such as (R)-(+)-Glycidyl pentyl ether, offers a versatile platform for the synthesis of polyethers with tunable properties. The microstructure of the resulting copolymers—be it statistical, block, or gradient—is highly dependent on the reactivity ratios of the comonomers and the polymerization conditions.

Statistical Copolymers: In statistical copolymerization, the monomer units are incorporated into the polymer chain in a random or near-random fashion. This is often achieved when the reactivity ratios of the comonomers are close to unity. For instance, the anionic ring-opening copolymerization (AROP) of bio-renewable terpenyl glycidyl ethers (TGEs) with ethylene (B1197577) oxide (EO) has been shown to produce copolymers with microstructures ranging from ideally random to slight gradients, depending on the side chain length of the TGE. rsc.org Detailed kinetic studies using in situ 1H NMR have been instrumental in elucidating these microstructures. rsc.org Similarly, statistical copolymers of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) have been synthesized, exhibiting tunable thermoresponsive behavior based on the copolymer composition. mpg.de

Block Copolymers: Block copolymers are characterized by long sequences, or "blocks," of one monomer followed by a block of another. researchgate.net These are typically synthesized through sequential monomer addition in a living polymerization system. For example, amphiphilic AB block copolymers have been prepared by the AROP of oleyl glycidyl ether (OlGE), a hydrophobic monomer, using a hydrophilic monomethoxy poly(ethylene glycol) (mPEG) macroinitiator. rsc.org Thermoresponsive poly(glycidyl ether) block copolymers have also been synthesized for applications in creating smart surfaces. mdpi.com

Gradient Copolymers: Gradient copolymers exhibit a gradual change in composition along the polymer chain. researchgate.neted.ac.uk This architecture can be achieved by controlling the monomer feed composition during the polymerization or by utilizing monomers with different reactivity ratios. The copolymerization of some glycidyl ethers with ethylene oxide has shown a tendency towards gradient microstructures, particularly with increasing hydrophobicity of the glycidyl ether side chain. rsc.org

The precise control over the copolymer microstructure allows for the fine-tuning of material properties, such as thermal behavior, solubility, and self-assembly characteristics. rsc.orged.ac.uk

| Copolymer Type | Monomer Distribution | Synthesis Method Example | Key Feature |

| Statistical | Random or near-random | Anionic ring-opening copolymerization of GME and EGE mpg.de | Properties are an average of the constituent homopolymers. |

| Block | Long, distinct sequences of each monomer | Sequential AROP of OlGE from an mPEG macroinitiator rsc.org | Can form well-defined microphases and self-assemble into various morphologies. |

| Gradient | Gradual change in composition | Anionic ring-opening copolymerization of TGEs with EO rsc.org | Exhibits properties that transition smoothly from one homopolymer to the other. |

& 3.4. Electrophilic Additions and Other Epoxide Reactivity Patterns

The epoxide ring of glycidyl ethers is a versatile functional group that readily undergoes ring-opening reactions with a variety of nucleophiles, a process often initiated by electrophilic activation. This reactivity is central to the chemical modification and application of polymers derived from this compound.

The reaction of the epoxide group with amines is a prominent example of this reactivity. researchgate.net Primary and secondary amines can open the epoxide ring to form β-amino alcohols. This reaction is fundamental to the cross-linking of epoxy resins and the functionalization of polymers. For instance, copolymers containing glycidyl methacrylate (GMA) can be readily modified by reaction with amines, diamines, and hydroxyamines. The rate and extent of these reactions are influenced by the basicity of the amine and the steric hindrance around the nitrogen atom. researchgate.net

Carboxylic acids can also react with the epoxide group to form α-hydroxy esters. mdpi.com This reaction is often catalyzed by a base or can proceed at elevated temperatures. The esterification of diglycidyl ethers with methacrylic acid is a key step in the synthesis of epoxy methacrylate resins, which are used in photocurable coatings. mdpi.com

The inherent polarity and strain of the three-membered epoxide ring make it susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening. In acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. In basic or neutral conditions, the nucleophile attacks the carbon atom directly.

The reactivity of the epoxide group allows for a multitude of chemical transformations, enabling the synthesis of a diverse array of functional materials from glycidyl ether-containing polymers. researchgate.netresearchgate.net

CO2 Capture Mechanism (e.g., reaction with poly(ethylenimine))

The reaction of glycidyl ethers, including this compound, with polyamines like poly(ethylenimine) (PEI) is a significant strategy for developing solid adsorbents for carbon dioxide (CO2) capture. acs.orgresearchgate.net The mechanism involves the functionalization of the amine groups of PEI through the ring-opening reaction of the epoxide.

When a glycidyl ether reacts with PEI, the primary and secondary amine groups of the polymer act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide ring. acs.org This results in the formation of a stable covalent bond and the generation of a hydroxyl group. acs.org The reaction preferably occurs with the primary amines of PEI, converting them into secondary amines. acs.org This modification introduces hydroxyl groups onto the polymer backbone, which can influence the CO2 capture performance.

The general mechanism for CO2 capture by amine-based materials involves the reaction of CO2, an acidic gas, with the basic amine groups. bellona.org For primary and secondary amines, the reaction proceeds through a zwitterionic intermediate to form a carbamate. mdpi.com Tertiary amines, in the presence of water, facilitate the formation of bicarbonate. rsc.org

The functionalization of PEI with glycidyl ethers can enhance CO2 capture performance in several ways:

Modified Amine Distribution: The reaction alters the ratio of primary, secondary, and tertiary amines in the polymer, which can affect the CO2 absorption capacity and kinetics. acs.org

Hydrogen Bonding: The introduced hydroxyl groups can participate in hydrogen bonding networks, which may influence the interaction with CO2 molecules. chemrxiv.org It has been suggested that these hydroxyl groups can disrupt the strong amine-amine hydrogen bonding in PEI, potentially promoting the formation of more weakly bound CO2 species that are easier to desorb during regeneration. acs.org

Improved Stability: Epoxide functionalization has been shown to enhance the oxidative stability of PEI-based sorbents, which is crucial for long-term performance in cyclic CO2 capture processes. chemrxiv.org

The reaction of PEI with glycidyl ethers is typically carried out in a solvent like methanol (B129727) at room or elevated temperatures. acs.org The degree of functionalization can be controlled by the molar ratio of the glycidyl ether to the primary amines in PEI. acs.org

| Reactant | Functional Group | Role in Reaction | Product Feature |

| This compound | Epoxide | Electrophile | Introduces pentyl ether side chain and a hydroxyl group |

| Poly(ethylenimine) (PEI) | Primary/Secondary Amine | Nucleophile | Polymer backbone for CO2 capture |

Applications of R + Glycidyl Pentyl Ether in Functional Polymer and Advanced Material Development

Tailoring Reactive Diluents and Crosslinking Agents for Epoxy Resins

(R)-(+)-Glycidyl pentyl ether serves as a monofunctional reactive diluent in epoxy resin systems. Reactive diluents are low-viscosity glycidyl (B131873) ethers or other reactive compounds used to reduce the viscosity of high-molecular-weight epoxy resins, such as those based on bisphenol-A diglycidyl ether (DGEBA). specialchem.comleuna-harze.detripod.com This reduction in viscosity is crucial for improving the handling, processing, and application characteristics of the resin, such as enhancing the wettability of pigments and fillers. leuna-harze.deabg-am.com

As a reactive diluent, the glycidyl group of this compound participates in the curing reaction with the hardener (curing agent), becoming covalently incorporated into the final crosslinked polymer network. specialchem.comresearchgate.net This integration prevents the diluent from leaching out over time, which is a common issue with non-reactive diluents that can compromise the long-term performance and stability of the material.

| Handling & Processing | Improvement | Lower viscosity facilitates easier mixing, degassing, and application. abg-am.com |

Polymer Modification for Tunable Material Properties

The incorporation of this compound as a comonomer in various polymer systems provides a powerful strategy for tuning material properties. The distinct chemical features of the pentyl ether side chain—its flexibility, length, and hydrophobicity—can be leveraged to systematically alter the characteristics of the final polymer.

When copolymerized with other monomers, the pentyl groups are introduced as pendant side chains along the polymer backbone. These side chains disrupt polymer chain packing and increase the free volume, which can lower the glass transition temperature (Tg) and enhance the flexibility of the material. The hydrophobicity of the pentyl group also significantly influences the polymer's interaction with solvents. For instance, in the context of polyethers, incorporating hydrophobic side chains is a key method for controlling aqueous solubility and inducing thermoresponsive behavior. fao.orgresearchgate.net

This approach allows for the fine-tuning of a material's properties for specific applications. By adjusting the feed ratio of this compound during copolymerization, a spectrum of materials with tailored properties can be achieved. For example, increasing the content of pentyl glycidyl ether units in a hydrophilic polymer will progressively increase its hydrophobicity, affecting its swelling behavior, drug-loading capacity in biomedical applications, or its performance as a coating or membrane. This modularity is central to the design of "smart" materials that respond to environmental changes. uni-mainz.de

Design and Synthesis of Poly(Glycidyl Ether) Based Materials

The polymerization of this compound, typically via ring-opening polymerization (ROP), allows for the synthesis of well-defined poly(glycidyl pentyl ether) structures. Anionic ring-opening polymerization (AROP) is a particularly effective method for producing linear polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity). fao.orgresearchgate.net The use of the enantiomerically pure (R)-(+)-monomer results in the formation of isotactic polymers, where all the pendant pentyl ether groups have the same stereochemical orientation. fao.orgresearchgate.net This stereoregularity can lead to unique material properties, such as crystallinity and enhanced mechanical performance, compared to atactic polymers derived from racemic monomers. researchgate.net

Beyond linear architectures, branched poly(glycidyl ether)s can also be synthesized. Techniques such as zwitterionic ring expansion polymerization have been used with other glycidyl ethers to generate cyclic chains and hyperbranched structures. ehu.es These complex architectures, with their high density of functional groups and unique rheological properties, are of interest for applications in coatings, additives, and drug delivery. The synthesis of poly(glycidyl ether)s involves the ring-opening of the epoxide by an initiator, which generates a propagating species that sequentially adds more monomer units. google.com The hydroxyl group generated from the ring-opening of each glycidyl unit provides a site for further functionalization, making linear poly(glycidyl ether)s valuable scaffolds for creating multifunctional materials. nih.gov

Poly(ethylene glycol) (PEG) is a highly biocompatible and water-soluble polymer widely used in biomedical applications. uni-mainz.demdpi.com However, its utility is often limited by the fact that it possesses only one or two terminal hydroxyl groups for functionalization, regardless of its molecular weight. nih.govmdpi.com This limitation can be overcome by the anionic copolymerization of ethylene (B1197577) oxide (EO) with functional epoxide comonomers like this compound. rsc.orgnih.gov

This copolymerization results in a multifunctional PEG (mf-PEG) derivative, where pentyl ether groups are distributed along the hydrophilic polyether backbone. uni-mainz.de This approach achieves several objectives simultaneously:

Increased Functionality: It introduces a higher density of side chains compared to traditional PEG. nih.gov

Tunable Properties: The ratio of EO to glycidyl pentyl ether can be varied to precisely control the copolymer's properties, such as its hydrophilic-lipophilic balance (HLB). uni-mainz.de

Stimuli-Responsiveness: The incorporation of the hydrophobic pentyl groups can impart thermoresponsive properties, causing the copolymer to exhibit a lower critical solution temperature (LCST) in aqueous solutions. uni-mainz.de

These mf-PEG copolymers represent a versatile platform for advanced applications. The pendant groups can be used to conjugate drugs or targeting ligands, increasing the loading capacity and potential efficacy of drug delivery systems. uni-mainz.demdpi.com

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant, reversible changes in their physical or chemical properties in response to small changes in their external environment. mdpi.comresearchgate.netrsc.org Poly(alkyl glycidyl ether)s are a prominent class of thermoresponsive polymers that exhibit a lower critical solution temperature (LCST) in aqueous solutions. fao.orgresearchgate.netmdpi.com Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition, becoming insoluble and precipitating from the solution. nih.gov

The LCST is highly dependent on the hydrophilic-lipophilic balance of the polymer. This compound, with its hydrophobic C5 alkyl chain, is an ideal comonomer for engineering thermoresponsive polyethers. fao.orgresearchgate.net By copolymerizing it with more hydrophilic glycidyl ethers (e.g., glycidyl methyl ether) or with ethylene oxide, the LCST of the resulting copolymer can be precisely tuned over a broad temperature range. researchgate.netmdpi.com Increasing the molar fraction of the more hydrophobic pentyl glycidyl ether units will lower the LCST. researchgate.netuni-mainz.de

This tunability is of great interest for biomedical applications, where an LCST near physiological body temperature (37 °C) is often desired. nih.gov Such polymers can be used to create injectable hydrogels that are liquid at room temperature but solidify in situ upon injection into the body, forming a depot for sustained drug release or a scaffold for tissue engineering. mdpi.comnih.gov These systems can also be used for creating "smart" surfaces for cell sheet engineering, where cell adhesion and detachment can be controlled by simple temperature changes. nih.govbohrium.com

Table 2: Influence of Alkyl Glycidyl Ether Side Chain on LCST

| Homopolymer | Side Chain | Relative Hydrophobicity | Cloud Point (Tcp) / LCST |

|---|---|---|---|

| Poly(glycidyl methyl ether) (PGME) | -CH₃ | Low | ~58 °C mdpi.com |

| Poly(ethyl glycidyl ether) (PEGE) | -C₂H₅ | Medium | ~15 °C mdpi.com |

| Poly(propyl glycidyl ether) | -C₃H₇ | High | Insoluble researchgate.net |

| Poly(pentyl glycidyl ether) | -C₅H₁₁ | Very High | Expected to be insoluble |

Note: The LCST of copolymers can be tuned to fall between the values of the respective homopolymers by adjusting the comonomer ratio.

Post-Polymerization Functionalization Strategies for Novel Polymer Properties

Post-polymerization modification is a powerful technique for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. researchgate.netutexas.edu Polymers derived from this compound are excellent candidates for this strategy.

The primary route for modification involves the hydroxyl groups that are generated along the polymer backbone during the ring-opening polymerization of the epoxide monomer. Each monomer unit that is incorporated into the chain creates a secondary hydroxyl group. researchgate.netresearchgate.net This array of pendant hydroxyl groups serves as a reactive scaffold that can be functionalized through a wide range of well-established chemical reactions, such as esterification or etherification. This allows for the attachment of various functional moieties, including fluorescent dyes, bioactive molecules, or crosslinkable groups, transforming the initial polymer into a highly functionalized material. researchgate.netrsc.org

This strategy offers significant versatility. A single precursor polymer, poly(this compound), can be used to generate a library of new polymers with diverse properties, simply by varying the modification chemistry. researchgate.netrsc.org This approach is more efficient than synthesizing and polymerizing numerous different functional monomers. The resulting functionalized polymers can find use in a wide array of applications, from responsive materials and sensors to advanced biomaterials. researchgate.netsemanticscholar.org

Hydrogenation of Unsaturated Side Chains

Post-polymerization modification is a critical strategy for synthesizing functional polymers that cannot be produced directly through the polymerization of functional monomers. One such modification is the hydrogenation of unsaturated side chains within a polymer backbone. For polyethers derived from glycidyl ether monomers featuring unsaturated side chains, such as those from analogous acyclic terpenyl glycidyl ethers (TGEs), this technique allows for the saturation of double bonds, altering the polymer's physical and chemical properties. rsc.org

A notable method for this transformation is the diimide reduction using potassium azodicarboxylate (PADA), which is generated in situ through the acidic decomposition of PADA. rsc.org This approach has demonstrated potential for the full hydrogenation of copolymers containing TGEs, offering a significant advantage due to facile purification options. rsc.org This process effectively converts reactive unsaturated side chains into stable, saturated alkyl groups, thereby enhancing the thermal and oxidative stability of the resulting polymer. This method provides a pathway to tailor material properties, transforming a reactive polymer into a stable, functional material suitable for durable applications. rsc.org

Click Chemistry for Side Chain Derivatization (e.g., Thiol-ene reactions)

"Click chemistry" encompasses a class of reactions that are rapid, efficient, and highly specific, making them ideal for polymer modification. magtech.com.cn Among these, the thiol-ene reaction is particularly well-suited for derivatizing polymers with unsaturated side chains, such as poly(allyl glycidyl ether) (PAGE), a close structural analog to polymers derived from this compound if an unsaturated group were present. nih.govresearchgate.net This radical-mediated reaction proceeds by the addition of a thiol compound across a carbon-carbon double bond (the "ene"), enabling the attachment of a wide array of functional groups to the polymer backbone. rsc.org

The versatility of the thiol-ene reaction allows for the synthesis of poly(glycidyl ether)s with diverse pendant groups, such as ionic liquids or bioactive molecules. nih.govrsc.org For example, research has shown the successful synthesis of poly(glycidyl ether)s with imidazolium (B1220033) or trifluoromethanesulfonylimide (TFSI) pendant groups using this method. rsc.org These modifications can transform the polymer into a specialized material, such as a solid polymer electrolyte, where the flexible polyether backbone and low glass transition temperature contribute to high ionic conductivity. nih.govrsc.org The reaction is known for its high conversion rates and tolerance of various functional groups, avoiding the need for complex protection-deprotection steps. nih.gov

The table below summarizes findings from research on thiol-ene modifications of poly(allyl glycidyl ether).

Research Findings on Thiol-Ene Derivatization of Poly(glycidyl ether)s

| Precursor Polymer | Functional Thiol Compound | Resulting Functional Group | Key Finding/Application | Reference |

|---|---|---|---|---|

| Poly(allyl glycidyl ether) | Imidazolium-containing thiol | Imidazolium pendant groups | Creation of polyelectrolytes with controlled chain length and high ionic conductivity. | nih.govrsc.org |

| Poly(allyl glycidyl ether) | Trifluoromethanesulfonylimide (TFSI)-containing thiol | TFSI pendant groups | Facile preparation of polyelectrolytes with low glass transition temperatures, suitable for solid polymer electrolytes. | nih.govrsc.org |

| Poly(allyl glycidyl ether) | Thiol-terminated triethylene glycol/cysteamine | Hydrophilic side chains | Imparts additional functionality and solubility to block copolymers for advanced material design. | researchgate.net |

| Poly(allyl glycidyl ether succinate) (PAGES) | Degradable thiol crosslinkers | Crosslinked polyester (B1180765) network | Development of a solvent-free, degradable resin for high-resolution DLP 3D printing with minimal part shrinkage. | nih.gov |

Integration into High-Performance Composites and Specialized Coatings

Glycidyl ether derivatives are integral components in the formulation of high-performance materials, including composites and coatings. mdpi.com While direct data on this compound is specific, the broader class of alkyl and aromatic glycidyl ethers demonstrates their functional roles. They are frequently used as reactive diluents for high-viscosity epoxy resins. nih.govwikipedia.org In this capacity, they lower the viscosity of the resin formulation, which improves handling, processing, and wetting characteristics, particularly on nonpolar surfaces.

The incorporation of glycidyl ethers into an epoxy system allows them to react with the curing agent and become a permanent part of the cross-linked polymer network. This integration can enhance several key properties of the final material. For instance, alkyl glycidyl ethers are known to improve the flexibility and adhesion of coatings. Aromatic variants like phenyl glycidyl ether can enhance thermal properties and are used to modify resins for adhesives and sealants. nih.govconnectchemicals.com

The table below details the applications of various glycidyl ethers in composites and coatings.

Applications of Glycidyl Ethers in Advanced Materials

| Glycidyl Ether Type | Application Area | Function/Role | Performance Enhancement | Reference |

|---|---|---|---|---|

| Alkyl (C12-C14) Glycidyl Ether | Epoxy floor coatings, food-grade paints, adhesives | Reactive diluent, toughening agent | Reduces viscosity, improves flexibility and adhesion on nonpolar surfaces. | |

| Phenyl Glycidyl Ether (PGE) | Coatings, adhesives, sealants, composites | Reactive diluent, epoxy resin modifier | Enhances flexibility, adhesion, and thermal properties; improves dispersion of nanofillers. | connectchemicals.comresearchgate.net |

| Sorbitol Poly(glycidyl ether) (SPGE) | Industrial fiber-reinforced polymer (FRP) composites | Bio-derivable epoxy monomer (rigid component) | Creates a recyclable, high-performance thermoset matrix with comparable thermomechanical properties to industry standards. | nrel.gov |

| Glycidyl Carbamate Resins | Adhesives, sealants, elastomers, coatings | Functional epoxy resin system | Offers improved adhesion, flexibility, and faster curing compared to conventional epoxy systems. | mdpi.com |

Advanced Analytical and Spectroscopic Characterization in Glycidyl Ether Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool for separating components of a mixture, making it ideal for assessing the purity of (R)-(+)-Glycidyl pentyl ether and monitoring its synthesis.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. When coupled with a Flame Ionization Detector (FID), it becomes a robust method for quantitative analysis. In the context of glycidyl (B131873) ether research, GC-FID is frequently used to assess chemical purity and to monitor the progress of a reaction by quantifying the consumption of reactants and the formation of products. chalmers.se

For the analysis of glycidyl ethers, a nonpolar or medium-polarity capillary column is typically employed. The method's conditions, such as inlet temperature and oven temperature program, are optimized to ensure the thermal stability of the epoxide ring and prevent degradation. nih.gov The FID detector provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification when calibrated with an internal standard. For instance, in syntheses involving glycidyl ethers, GC-FID analysis can determine the percentage of unreacted starting materials, the yield of the desired glycidyl ether product, and the relative amounts of any by-products formed. chalmers.se This makes it an essential tool for optimizing reaction conditions like temperature, time, and catalyst concentration. chalmers.se

Table 1: Illustrative GC-FID Parameters for Glycidyl Ether Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | CP-Sil 88™ or similar polar capillary column | To separate analytes based on boiling point and polarity. nih.gov |

| Injector Temp. | 250 °C | To ensure rapid volatilization of the sample without degradation. |

| Oven Program | Ramped, e.g., 50 °C to 250 °C | To elute compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) | To provide a quantifiable signal proportional to the amount of analyte. |

| Internal Standard | Methyl nonadecanoate (B1228766) or similar stable compound | For accurate quantification by correcting for injection volume variations. nih.gov |

For chiral molecules such as this compound, determining the enantiomeric purity (the excess of one enantiomer over the other) is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most versatile and widely used technique for this purpose. indexcopernicus.comphenomenex.com

The separation of enantiomers is achieved because the CSP, itself chiral, interacts differently with the R- and S-enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of racemic compounds, including glycidyl ethers and their derivatives. indexcopernicus.comresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for optimizing the separation and resolution between the enantiomeric peaks. indexcopernicus.com A UV detector is commonly used for detection. indexcopernicus.com This method allows for the precise quantification of the unwanted enantiomer, which is a critical quality attribute in pharmaceutical applications. indexcopernicus.comnih.gov

Table 2: Example Chiral HPLC Conditions for Glycidyl Butyrate Enantiomer Separation

| Parameter | Condition | Reference |

| Column | Chiralcel OD-H (250 x 4.6mm, 5µ) | indexcopernicus.com |

| Mobile Phase | Hexane: 2-Propanol (100:1, v/v) | indexcopernicus.com |

| Flow Rate | 1.0 mL/min | indexcopernicus.com |

| Detection | UV | indexcopernicus.com |

| Resolution (Rs) | > 2 between enantiomers | indexcopernicus.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for both the identification (qualitative analysis) and quantification of glycidyl ethers and their reaction products, especially at trace levels. lcms.czdphen1.com

For analysis, a reverse-phase HPLC column (e.g., C18) is often used to separate the compounds. dphen1.comnih.gov The eluent is then introduced into the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization techniques. lcms.czdphen1.com Glycidyl ethers often form ammonium (B1175870) adduct ions ([M+NH₄]⁺) in the positive ion mode, which can be selected as the precursor ion for tandem mass spectrometry (MS/MS). lcms.czdphen1.com In MS/MS, this precursor ion is fragmented to produce characteristic product ions. By monitoring specific transitions from precursor to product ions (a technique known as Multiple Reaction Monitoring or MRM), a very high degree of selectivity and sensitivity can be achieved. nih.gov This allows for reliable quantification of the target analyte even in complex matrices. lcms.cz LC-MS methods have been developed and validated for various glycidyl ethers, demonstrating excellent linearity and low limits of detection. lcms.cznih.gov

Table 3: Typical LC-MS/MS Parameters for Glycidyl Ester Analysis

| Parameter | Condition/Value | Purpose |

| LC Column | C18 reverse-phase | Separates analytes based on hydrophobicity. nih.gov |

| Mobile Phase | Methanol (B129727)/Isopropanol or similar | Elutes the analytes from the column. nih.gov |

| Ionization Mode | Positive Ion APCI or ESI | Generates charged molecules for MS detection. lcms.czdphen1.com |

| Detection Mode | MS/MS (Multiple Reaction Monitoring) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Precursor Ion | [M+NH₄]⁺ (Ammonium Adduct) | The selected ion representing the analyte for fragmentation. lcms.czdphen1.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for unambiguous confirmation of the molecular structure of this compound.

One-dimensional ¹H (proton) and ¹³C NMR spectra provide a "fingerprint" of a molecule. For a glycidyl ether, the protons and carbons of the epoxide ring have characteristic chemical shifts that are crucial for structural confirmation. chalmers.se The three protons on the epoxide ring typically appear as distinct multiplets in the ¹H NMR spectrum between approximately 2.5 and 3.2 ppm. chalmers.se Similarly, the carbons of the epoxide ring show characteristic signals in the ¹³C NMR spectrum.

Beyond structural confirmation, NMR can be used for quantitative analysis to determine the yield of a reaction. chalmers.se By integrating the area of a specific proton signal corresponding to the product and comparing it to the integral of a signal from a known amount of an internal standard or a reactant signal, the concentration and thus the reaction yield can be calculated accurately. chalmers.se For example, the yield of a glycidyl ether can be determined by comparing the integral of the epoxide proton peaks to the integral of a stable peak from the alcohol starting material. chalmers.se

Table 4: Characteristic NMR Chemical Shifts (δ) for a Glycidyl Ether Moiety

| Nucleus | Group | Typical Chemical Shift Range (ppm) |

| ¹H | Epoxide CH | ~3.1 |

| ¹H | Epoxide CH₂ | ~2.6 and ~2.8 |

| ¹³C | Epoxide CH | ~50 |

| ¹³C | Epoxide CH₂ | ~44 |

(Note: Exact chemical shifts can vary depending on the solvent and the rest of the molecular structure.)

While 1D NMR is powerful, complex molecules or reaction mixtures can lead to overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques provide greater resolution by correlating signals along two frequency axes. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it maps the correlations between protons and the carbon atoms to which they are directly attached. frank-dieterle.delibretexts.org

In an HSQC spectrum, one axis represents the ¹H spectrum and the other represents the ¹³C spectrum. libretexts.org A cross-peak appears at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond in the molecule. frank-dieterle.delibretexts.org This allows for unambiguous assignment of both the proton and carbon signals for each C-H pair. chalmers.se This technique is invaluable for confirming the structure of this compound and is especially powerful for identifying and characterizing the structures of unexpected by-products that may form during synthesis. chalmers.senih.gov By providing clear connectivity information, HSQC helps to build a complete and accurate picture of the molecules present in a sample. nih.govrsc.org

Diffusion-Ordered Spectroscopy (DOSY) for Polymer Hydrodynamic Properties

Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that distinguishes different chemical species in a mixture based on their translational diffusion coefficients. rsc.orgucdavis.edu This method is particularly valuable in polymer science for characterizing the solution-state properties of macromolecules without the need for physical separation. By measuring the rate of molecular diffusion, which is intrinsically linked to the size and shape of a molecule, DOSY provides critical information about the hydrodynamic properties of polymers. nih.govufl.edu

In a typical DOSY experiment, a series of NMR spectra are acquired with varying pulsed field gradient strengths. ufl.edu The signal intensity for each species in the spectrum attenuates at a rate proportional to its diffusion coefficient. ufl.edu Processing this array of spectra yields a 2D plot with conventional chemical shifts on one axis and calculated diffusion coefficients on the other, effectively separating the signals of different molecules based on their size. ucdavis.edu

For polymers derived from glycidyl ethers, DOSY is employed to determine key parameters such as the hydrodynamic radius (Rh) and to probe changes in polymer conformation in response to external stimuli. For instance, in studies of thermoresponsive poly(glycidyl ether) copolymers, DOSY NMR has been used to investigate the change in hydrodynamic radii as the polymer solution is heated through its cloud point temperature (Tcp). rsc.org Below the Tcp, the polymer chains are well-solvated and diffuse at a rate corresponding to their extended coil conformation. As the temperature increases past the Tcp, the chains collapse into more compact globule structures, leading to a change in their diffusion coefficient, which is directly observable in the DOSY experiment. rsc.org This allows for a detailed characterization of the coil-to-globule transition at the molecular level.

The relationship between the diffusion coefficient (D) and the hydrodynamic properties can be understood through the Stokes-Einstein equation, which links D to the hydrodynamic radius (Rh), temperature (T), and solvent viscosity (η). While primarily used for spherical particles, this relationship provides a foundational understanding for interpreting the diffusion of polymer coils. The data obtained from DOSY experiments are crucial for applications where the solution behavior of polymers, such as in drug delivery or smart materials, is critical.

Table 1: Hydrodynamic Properties of a Thermoresponsive Poly(glycidyl ether) Copolymer Determined by DOSY NMR

| Property | Below Cloud Point (T < Tcp) | Above Cloud Point (T > Tcp) |

|---|---|---|

| Conformation | Extended Coil | Collapsed Globule |

| Hydrodynamic Radius (Rh) | Larger | Smaller |

| Diffusion Coefficient (D) | Slower | Faster |

This table illustrates the typical changes in hydrodynamic properties for a thermoresponsive poly(glycidyl ether) during its phase transition, as measurable by DOSY. Specific values are dependent on the polymer's molecular weight, composition, and concentration.

Vibrational Spectroscopy (e.g., FTIR, ATR-IR) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy and its surface-sensitive variant, Attenuated Total Reflectance (ATR-IR), is a cornerstone technique for the qualitative and quantitative analysis of glycidyl ethers. mt.com It provides a detailed "fingerprint" of a molecule by probing the vibrational modes of its chemical bonds, making it exceptionally useful for identifying functional groups and tracking their transformation during chemical reactions. mt.comcore.ac.uk

For this compound, the most characteristic functional group is the three-membered epoxy (oxirane) ring. This ring has several distinct vibrational modes that give rise to strong, identifiable absorption bands in the mid-infrared region. core.ac.ukspectroscopyonline.com The key absorptions associated with the epoxy group are:

Asymmetric C-H stretching of the methylene (B1212753) group on the ring, typically found around 3050-3060 cm⁻¹. core.ac.uknih.gov

Symmetric ring breathing (ring deformation), which results in a peak between 1230 and 1280 cm⁻¹. spectroscopyonline.com

Asymmetric C-O-C stretching , which produces a strong and diagnostically important band in the 900-950 cm⁻¹ range. spectroscopyonline.comnih.gov For many simple glycidyl ethers, this peak appears near 915 cm⁻¹. nih.govresearchgate.netresearchgate.net

Symmetric C-O-C stretching , which is observed in the 810-880 cm⁻¹ region. spectroscopyonline.com

The intensity of these bands, especially the prominent C-O-C stretching vibration around 915 cm⁻¹, is directly proportional to the concentration of epoxy groups in the sample. nih.gov This principle is widely exploited to monitor the progress of ring-opening polymerization or curing reactions. nih.govresearchgate.net As the reaction proceeds, the epoxy rings are consumed, leading to a corresponding decrease in the absorbance of their characteristic peaks. nih.govresearchgate.net By recording FTIR or ATR-IR spectra at different time intervals, a kinetic profile of the reaction can be constructed, allowing for the calculation of the degree of conversion. nih.gov The disappearance of the epoxy bands and the simultaneous appearance of new bands, such as a broad O-H stretching band around 3400 cm⁻¹ (indicating the formation of hydroxyl groups), confirms the successful ring-opening reaction. nih.govresearchgate.net

Table 2: Characteristic Infrared Absorption Bands for Glycidyl Ether Epoxy Group

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3050 - 3060 | C-H Asymmetric Stretching in Oxirane Ring | Medium |

| 1230 - 1280 | Symmetric Ring Breathing | Strong |

| 900 - 950 | Asymmetric C-O-C Stretching | Strong, Diagnostic |

| 810 - 880 | Symmetric C-O-C Stretching | Strong |

Source: Data compiled from multiple spectroscopic studies of epoxy compounds. core.ac.ukspectroscopyonline.comnih.govresearchgate.net

Theoretical and Computational Chemistry Approaches for Glycidyl Ether Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, which in turn governs their structure and chemical reactivity. gatech.edu For glycidyl (B131873) ether systems, these methods are instrumental in elucidating the nature of the epoxide ring and its susceptibility to various chemical transformations.

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of chemical systems. escholarship.org DFT is used to investigate ground state properties such as molecular geometry, electronic charge distribution, and vibrational frequencies. arxiv.org A key advantage of DFT is its balance of computational cost and accuracy, making it suitable for a wide range of chemical problems. escholarship.org

In the context of glycidyl ethers, DFT calculations can be employed to model reaction energetics, providing critical information about the feasibility and mechanism of chemical reactions. For instance, DFT has been used to study the formation mechanism of glycidyl esters, revealing that the process is energetically unfavorable with a high activation energy, indicating it is a high-temperature process. nih.gov Similarly, theoretical studies on allyl glycidyl ether using the DFT/B3LYP/6-31+G(d,p) level of theory have shown that the carbons of the three-membered epoxide ring are the regions with the lowest electron density, making them susceptible to nucleophilic attack. researchgate.net

Mechanistic investigations into the polymerization of glycidyl ethers also heavily rely on DFT. For example, in the polymerization of tert-butyl glycidyl ether catalyzed by B(C6F5)3, DFT calculations were performed to understand the formation of zwitterionic intermediates and the influence of chain transfer reactions on the polymerization process. ehu.es These studies help in rationalizing experimental observations and designing new catalytic systems.

Table 1: Representative Applications of DFT in Glycidyl Ether Systems

| Area of Study | Information Obtained | Example System |

| Reaction Mechanism | Activation energies, transition state structures, thermodynamic favorability | Formation of glycidyl esters from triglycerides nih.gov |

| Reactivity Analysis | Electron density distribution, identification of electrophilic/nucleophilic sites | Functionalization of allyl glycidyl ether with sodium hydrosulfide (B80085) researchgate.net |

| Polymerization | Energetics of initiation and propagation steps, role of catalyst, side reactions | Zwitterionic ring expansion polymerization of tert-butyl glycidyl ether ehu.esresearchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the orbital containing the most loosely held electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.com Conversely, the LUMO, being the lowest energy empty orbital, is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.comyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap implies high stability, while a small gap suggests higher reactivity. libretexts.org

For (R)-(+)-Glycidyl pentyl ether, the HOMO is expected to have significant electron density on the oxygen atom of the epoxide ring, making it the primary site for protonation or interaction with Lewis acids. The LUMO is anticipated to be localized on the C-O bonds of the epoxide ring, specifically having large coefficients on the carbon atoms. This distribution makes the epoxide carbons the primary electrophilic sites, susceptible to attack by nucleophiles, which leads to the characteristic ring-opening reactions of glycidyl ethers. FMO analysis is a powerful qualitative tool for predicting the regioselectivity and reactivity of such reactions. youtube.com

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org This technique is particularly valuable for understanding the structure, dynamics, and thermodynamics of large systems like polymers. For polymers derived from glycidyl ethers, MD simulations provide insights into their conformational behavior and interactions with their environment, such as solvent molecules. mdpi.comresearchgate.net

All-atom MD simulations have been used to investigate the temperature-responsive behavior of poly(glycidyl ether)s (PGEs) in aqueous solutions. mdpi.comresearchgate.net These studies focus on understanding phenomena like the lower critical solution temperature (LCST), at which the polymer undergoes a transition from a soluble coil state to a collapsed globule state. researchgate.net Key structural parameters are calculated from the simulation trajectories to characterize these transitions:

Radial Distribution Function (RDF): The RDF describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. It is used to analyze the solvation structure, such as the distribution of water molecules around the polymer, and to quantify intermolecular interactions like hydrogen bonds. mdpi.comresearchgate.net

MD simulations have revealed that the balance between hydrophilic and hydrophobic side chains, as well as polymer-water hydrogen bonding, are critical factors controlling the LCST of PGEs. mdpi.comresearchgate.net While the response mechanisms of some thermoresponsive polymers are well-studied, the specific mechanism of the coil-globule transition in PGE has not been fully clarified, making it an active area of research. mdpi.combohrium.com

Prediction of Spectroscopic Data and Correlation with Experimental Observations

Computational chemistry offers methods to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. aip.org For glycidyl ether systems, theoretical calculations can predict data for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

The prediction of NMR spectra involves calculating the magnetic shielding of atomic nuclei within the molecule. uncw.edu Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with Hartree-Fock or DFT calculations, can compute isotropic shielding values. uncw.edu These values are then converted into chemical shifts, which can be directly compared with experimental NMR data. Furthermore, proton-proton coupling constants can be estimated by calculating dihedral angles from minimum energy conformers and applying a modified Karplus equation. uncw.edu

For complex molecules and polymers, where multiple conformations may exist, a weighted average of the calculated spectral data is often used, with the distribution among conformers determined by a Boltzmann function based on their relative energies. uncw.edu This correlation between computationally predicted and experimentally observed spectra serves as a powerful tool for structural elucidation of novel polyether compounds and their polymers. uncw.edukisti.re.kr The increasing integration of machine learning and artificial intelligence is further enhancing the speed and accuracy of these predictive methods. nih.govarxiv.org

Computational Modeling of Catalytic Processes and Reaction Pathways

Understanding the detailed mechanism of catalytic reactions is crucial for optimizing reaction conditions and developing more efficient catalysts. Computational modeling provides a molecular-level view of catalytic processes, allowing researchers to map out complete reaction pathways, identify intermediates, and determine rate-limiting steps. rsc.orgresearchgate.net

A heterogeneous catalytic process can be broken down into several key steps: adsorption of reactants, catalytic conversion at the active site, and desorption of products. umn.educomsol.com Computational models can investigate each of these steps. For glycidyl ether reactions, such as polymerization or reactions with amines, computational studies are essential for elucidating the role of the catalyst.

DFT calculations are frequently used to model the catalytic conversion step. For example, in the Lewis acid-catalyzed polymerization of epoxides, DFT can be used to model the coordination of the catalyst to the epoxide oxygen, the subsequent nucleophilic attack that opens the ring, and the propagation of the polymer chain. researchgate.net These models can calculate the energy barriers for each step, providing a quantitative understanding of the reaction kinetics. semanticscholar.org

For more complex systems, multiscale modeling approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed. rsc.org In a QM/MM simulation, the catalytically active site is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., the bulk of the catalyst, solvent) is treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of large, realistic systems while maintaining high accuracy in the region where bond-breaking and bond-forming events occur. umn.edu These computational strategies are vital for designing novel catalysts and understanding reaction mechanisms in glycidyl ether chemistry. psecommunity.org

Q & A

Basic: What are the recommended methods for synthesizing (R)-(+)-glycidyl pentyl ether with high enantiomeric purity?

Methodological Answer:

Synthesis typically involves nucleophilic epoxidation or stereoselective catalytic processes. For enantiomerically pure glycidyl ethers, chiral catalysts (e.g., Jacobsen catalysts) are employed to control the epoxide ring formation. Key steps include:

- Epoxidation : Reaction of allyl pentyl ether with a peracid (e.g., mCPBA) under controlled pH and temperature to form the epoxide .

- Chiral Resolution : Use of chiral stationary phases in preparative HPLC or enzymatic resolution to isolate the (R)-(+) enantiomer .

- Validation : Confirm enantiomeric purity via polarimetry or chiral GC with β-cyclodextrin columns .

Basic: How can this compound be characterized to confirm its structural and optical properties?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- GC-FID/HPLC-UV : Use capillary columns (e.g., DB-5) for purity analysis. Relative retention times should align with standards .

- Optical Activity : Measure specific rotation ([α]) and compare with literature values for (R)-(+) configuration .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Carcinogenicity : Classified as Group 2B (possibly carcinogenic) based on structural analogs like phenyl glycidyl ether. Use fume hoods, impermeable gloves, and closed systems to minimize inhalation/skin contact .

- Acute Toxicity : Monitor for pulmonary edema (from inhalation) and skin sensitization. Implement emergency protocols for decontamination (e.g., water rinsing for 15+ minutes) .